molecular formula C17H18ClN3O2 B6003877 N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide

N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide

Cat. No.: B6003877
M. Wt: 331.8 g/mol
InChI Key: SEMRXZWCONOMAT-UHFFFAOYSA-N
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Description

N-[5-({[(4-Chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide is a substituted propanamide featuring a urea linkage (carbonylamino group) bridging a 4-chlorophenyl moiety and a 2-methylphenyl ring. This structure confers unique physicochemical properties, including hydrogen-bonding capabilities and resonance stabilization due to the amide group.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)carbamoylamino]-2-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-3-16(22)21-15-10-14(7-4-11(15)2)20-17(23)19-13-8-5-12(18)6-9-13/h4-10H,3H2,1-2H3,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMRXZWCONOMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chloroaniline with isocyanate to form a urea derivative. This intermediate is then reacted with 2-methylphenylpropanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution or alkoxide ions in an alcohol solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of derivatives related to N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including:

  • U-87 (human glioblastoma)
  • MDA-MB-231 (triple-negative breast cancer)

In vitro assays indicate that these compounds may induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Antioxidant Activity

Compounds related to this compound have also been evaluated for their antioxidant properties. Research has demonstrated that certain derivatives exhibit significant radical scavenging activity, which is crucial for combating oxidative stress-related diseases .

Potassium Channel Modulation

Similar compounds have been studied for their ability to modulate potassium channels, which play a critical role in neuronal excitability and muscle contraction. For example, derivatives of 4-aminopyridine (a known potassium channel blocker) have been used to improve motor function in patients with multiple sclerosis by enhancing neurotransmitter release at the neuromuscular junction .

Antimicrobial Activity

The antimicrobial potential of compounds structurally related to this compound has also been explored. These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating their utility in developing new antimicrobial agents .

Case Studies

Mechanism of Action

The mechanism of action of N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • 4-Chlorophenyl group : Introduces electron-withdrawing effects, influencing electronic distribution and stability.
  • 2-Methylphenyl propanamide backbone : Provides hydrophobic interactions and steric bulk.

Comparative Table 1: Structural Features

Compound Name Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features
Target Compound ~315.78* Urea, 4-chlorophenyl, 2-methylphenyl, propanamide Dual amide-urea resonance, high polarity
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 344.88 3-Chlorophenethyl, isobutylphenyl, propanamide Ibuprofen derivative; potential NSAID activity
3-Chloro-N-(4-methoxyphenyl)propanamide 213.65 3-Chloro, 4-methoxyphenyl, propanamide C–H···O interactions in crystal packing
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide 343.79 Cyano, 4-methoxyphenyl, 4-chlorobenzyl Electron-deficient cyano group for reactivity

*Estimated based on molecular formula.

Physicochemical and Crystallographic Properties

  • Target Compound : Expected to exhibit strong hydrogen bonding (N–H···O and C–H···O) akin to , which reports C11(4) graph-set motifs in crystal packing.
  • 3-Chloro-N-(4-methoxyphenyl)propanamide : Dihedral angle of -33.7° between amide and aromatic rings reduces resonance conjugation, unlike typical planar amides.

Biological Activity

N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H18ClN3O2
  • Molecular Weight : 319.79 g/mol
  • IUPAC Name : this compound

The compound features a chlorophenyl moiety, which is commonly associated with enhanced biological activity in pharmaceutical compounds.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Viral Replication : Preliminary studies suggest that this compound exhibits antiviral properties, potentially inhibiting the replication of certain viruses by targeting their DNA replication processes .
  • Anticancer Activity : Research indicates that derivatives of this compound may induce apoptosis in cancer cells, particularly in breast cancer (MCF7) and lung cancer (A549) cell lines. The compound has shown IC50 values ranging from sub-micromolar to low micromolar concentrations, indicating potent anticancer activity .
  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of similar compounds, suggesting that this compound may also exhibit such effects through modulation of inflammatory pathways .

Biological Activity Data

Activity TypeTarget Disease/PathogenIC50 (µM)Reference
AntiviralHAdV0.27
AnticancerMCF73.79
AnticancerA54926
Anti-inflammatoryInflammatory pathwaysNot specified

Case Studies

  • Antiviral Study : A study on a series of substituted compounds similar to this compound revealed significant antiviral activity against human adenovirus (HAdV). Compound 15 from this series demonstrated an IC50 of 0.27 µM with low cytotoxicity, indicating its potential as a therapeutic agent against viral infections .
  • Cancer Research : In vitro assays conducted on various cancer cell lines showed that the compound induced significant apoptosis and inhibited cell proliferation. For instance, in MCF7 cells, the compound exhibited an IC50 value of 3.79 µM, suggesting its effectiveness as a potential anticancer drug .
  • Inflammation Models : In models assessing inflammatory responses, compounds related to this compound demonstrated the ability to reduce pro-inflammatory cytokines, further supporting its role in inflammation modulation .

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